FXIa-IN-7
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Overview
Description
FXIa-IN-7 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. This compound has emerged as a promising therapeutic agent for the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and ischemic stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FXIa-IN-7 involves multiple steps, including the formation of bicyclic isoquinoline and naphthalene fragments. The synthetic route typically includes 13 steps of chemical reactions, with key intermediates being formed through various organic transformations . The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like chromatography may be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
FXIa-IN-7 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
FXIa-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
FXIa-IN-7 exerts its effects by inhibiting the activity of activated coagulation factor XI (FXIa). This inhibition prevents the proteolytic activation of factor IX (FIX) to FIXa, thereby disrupting the intrinsic pathway of blood coagulation . The molecular targets of this compound include the active site of FXIa, where it binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Asundexian: Another FXIa inhibitor with a different chemical structure.
Bicyclic isoquinoline and naphthalene derivatives: Compounds with similar structural motifs and inhibitory activity against FXIa.
Uniqueness
FXIa-IN-7 is unique due to its high selectivity and potency against FXIa compared to other similar compounds. It exhibits a favorable safety profile with reduced bleeding risk, making it a promising candidate for further development as an anticoagulant therapy .
Properties
IUPAC Name |
1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERAAJVARXHDP-JWQCQUIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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